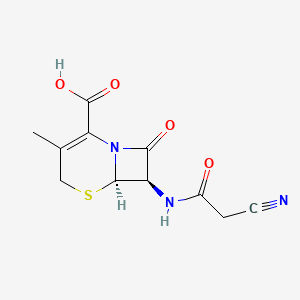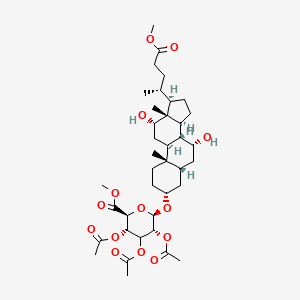
Cholane b-D-glucopyranosiduronic Acid Derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholane b-D-glucopyranosiduronic Acid Derivative is a bile acid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a glucuronide derivative of cholane, a steroid nucleus commonly found in bile acids. The addition of the glucopyranosiduronic acid moiety enhances its solubility and biological activity, making it a valuable compound for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholane b-D-glucopyranosiduronic Acid Derivative typically involves the modification of bile acids such as cholic acid, deoxycholic acid, or lithocholic acid. The carboxyl group of the bile acid is activated and then conjugated with glucuronic acid. This process often requires the use of activating agents like carbodiimides and catalysts to facilitate the esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to achieve consistent product quality .
化学反应分析
Types of Reactions
Cholane b-D-glucopyranosiduronic Acid Derivative undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the steroid nucleus can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The glucuronic acid moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different physical and chemical properties, making them useful for specific applications .
科学研究应用
Cholane b-D-glucopyranosiduronic Acid Derivative has a wide range of applications in scientific research:
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating liver diseases and other metabolic disorders.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of Cholane b-D-glucopyranosiduronic Acid Derivative involves its interaction with specific molecular targets and pathways. The glucuronic acid moiety enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, the compound can interact with enzymes and receptors involved in bile acid metabolism, modulating their activity and influencing various cellular processes .
相似化合物的比较
Similar Compounds
Cholic Acid: A primary bile acid with a similar steroid nucleus but without the glucuronic acid moiety.
Deoxycholic Acid: A secondary bile acid with a similar structure but different hydroxylation pattern.
Lithocholic Acid: Another bile acid with a similar steroid nucleus but different functional groups.
Uniqueness
Cholane b-D-glucopyranosiduronic Acid Derivative is unique due to the presence of the glucuronic acid moiety, which enhances its solubility and biological activity. This modification allows it to interact differently with biological systems compared to other bile acids, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C38H58O14 |
|---|---|
分子量 |
738.9 g/mol |
IUPAC 名称 |
methyl (2S,3S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H58O14/c1-18(9-12-29(44)46-7)24-10-11-25-30-26(17-28(43)38(24,25)6)37(5)14-13-23(15-22(37)16-27(30)42)51-36-34(50-21(4)41)32(49-20(3)40)31(48-19(2)39)33(52-36)35(45)47-8/h18,22-28,30-34,36,42-43H,9-17H2,1-8H3/t18-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32?,33+,34-,36-,37+,38-/m1/s1 |
InChI 键 |
UXIVURQTERRNFN-MLNFDJDISA-N |
手性 SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C |
规范 SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


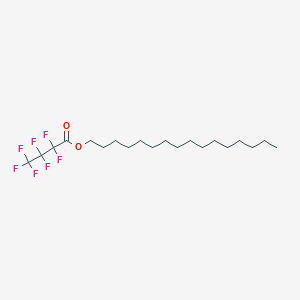
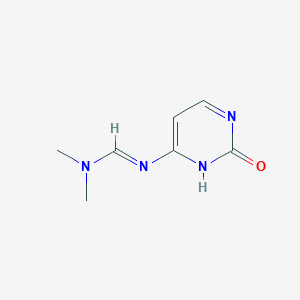
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
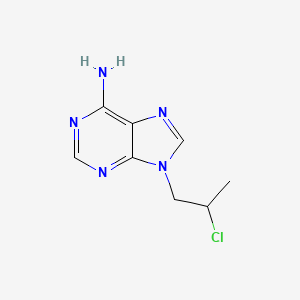
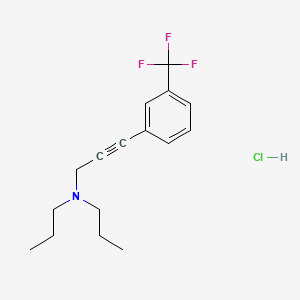

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
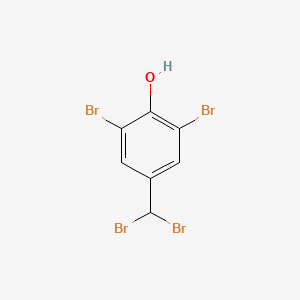

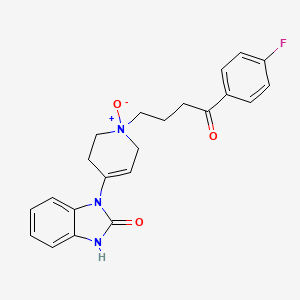
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
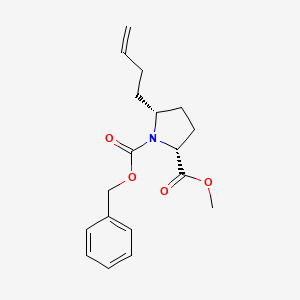
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
